N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
CAS No.:
Cat. No.: VC15148792
Molecular Formula: C23H22N4O3S3
Molecular Weight: 498.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N4O3S3 |
|---|---|
| Molecular Weight | 498.6 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H22N4O3S3/c1-4-30-17-7-5-16(6-8-17)27-20-19(33-23(27)31)21(29)26-22(25-20)32-12-18(28)24-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,24,28)(H,25,26,29) |
| Standard InChI Key | DJOCDTAJEVQXIP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=CC(=C4)C)C)SC2=S |
Introduction
Chemical Formula
The molecular formula of the compound is .
Structural Features
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The compound contains:
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A thiazolo[4,5-d]pyrimidine core.
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A 3,5-dimethylphenyl group attached via an acetamide linkage.
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A 4-ethoxyphenyl substituent.
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Sulfur atoms contributing to thioether and thioxo functionalities.
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Key Functional Groups
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Amide group ().
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Thioxo group ().
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Ether group ().
These groups make the compound versatile for interactions in biological systems.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions. Based on related literature:
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Formation of the Thiazolo[4,5-d]pyrimidine Core:
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Starting materials like thiourea and aldehydes are condensed to form the thiazolopyrimidine ring system.
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Oxidation or cyclization reactions may be employed to introduce the thioxo functionality.
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Attachment of Substituents:
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The 4-ethoxyphenyl group is introduced via nucleophilic substitution or condensation reactions.
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The dimethylphenyl group is linked through amide bond formation using an acyl chloride or activated ester derivative.
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Final Assembly:
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The sulfur-containing side chain is introduced using thiolation reagents under mild conditions to preserve functional group integrity.
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Biological Interactions
The presence of multiple functional groups enables hydrogen bonding, hydrophobic interactions, and π-stacking with biological targets such as enzymes or receptors.
Techniques Used
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Nuclear Magnetic Resonance (NMR):
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and NMR spectroscopy confirm the structure and chemical environment of protons and carbons.
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Mass Spectrometry (MS):
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Provides molecular weight confirmation and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for amides, S=O stretch for thioxo groups).
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X-Ray Crystallography:
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Determines the three-dimensional arrangement of atoms in the crystal structure.
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Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~499 g/mol |
| Solubility | Likely soluble in organic solvents like DMSO or ethanol |
| Key Functional Groups | Amide, Ether, Thioxo |
| Biological Target (Hypothetical) | Enzymes such as lipoxygenases or kinases |
Research Outlook
This compound represents a promising lead for further research due to its structural complexity and potential biological activity. Future studies could focus on:
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In vitro and in vivo testing to evaluate pharmacological efficacy.
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Structure-activity relationship (SAR) studies to optimize potency.
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Toxicological assessments to determine safety profiles.
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